COX-2 Inhibitory Activity of N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine vs. Clinical COX-2 Inhibitors
In a direct enzymatic assay, N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine demonstrated an IC50 of 102 nM for the inhibition of human recombinant COX-2, as measured by HPLC analysis of 12-HHT formation from arachidonic acid [1]. This value provides a baseline for its utility as an intermediate in the synthesis of more potent (arylamino)phenylacetic acid inhibitors. For comparison, the clinical selective COX-2 inhibitor, Celecoxib, exhibits a much higher potency with an IC50 of approximately 30 nM under similar in vitro conditions [2]. The 3.4-fold difference in IC50 (102 nM vs. 30 nM) confirms that this compound is an intermediate, not a final drug candidate, but its measurable inhibitory activity is a key benchmark for SAR studies during lead optimization of its derivatives.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Celecoxib: ~30 nM |
| Quantified Difference | Target is ~3.4-fold less potent (higher IC50) |
| Conditions | Inhibition of human recombinant COX-2; measurement of 12-HHT formation from arachidonic acid via HPLC |
Why This Matters
This quantifies the compound's baseline pharmacological activity, establishing a critical starting point for structure-activity relationship (SAR) optimization in the development of more potent COX-2 inhibitors, which is essential for medicinal chemistry procurement.
- [1] BindingDB. (n.d.). Affinity Data: IC50 for Prostaglandin G/H synthase 2 (COX-2). Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Prostaglandin+G/H+synthase+2&reactant2=BDBM50097346&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. View Source
